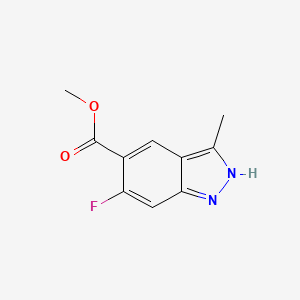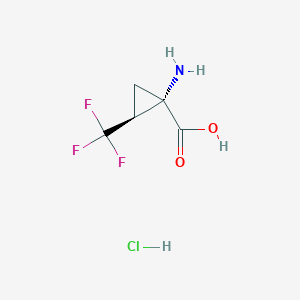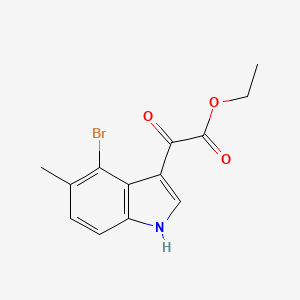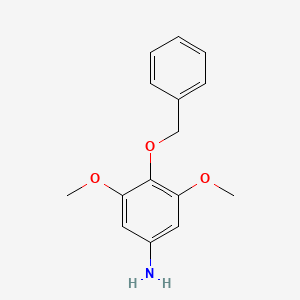![molecular formula C28H27F2NO6 B12285669 [1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)
[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid is a complex organic molecule that features a benzofuran core with fluorophenyl and dimethylaminopropyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of the fluorophenyl groups and the dimethylaminopropyl side chain. Common reagents used in these steps include fluorobenzene derivatives, dimethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: The benzofuran core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The fluorophenyl groups can be reduced to form corresponding hydro derivatives.
Substitution: The dimethylaminopropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the interactions of fluorophenyl and benzofuran derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medically, the compound holds potential as a pharmacophore in drug design. Its structural features suggest it could interact with specific biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The dimethylaminopropyl side chain may interact with receptors or enzymes, while the fluorophenyl groups could enhance binding affinity through hydrophobic interactions. The benzofuran core might contribute to the overall stability and bioactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Uniqueness
Compared to these similar compounds, [1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone stands out due to its combination of a benzofuran core with fluorophenyl and dimethylaminopropyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C28H27F2NO6 |
|---|---|
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid |
InChI |
InChI=1S/C26H25F2NO2.C2H2O4/c1-29(2)15-3-14-26(21-7-11-23(28)12-8-21)24-13-6-19(16-20(24)17-31-26)25(30)18-4-9-22(27)10-5-18;3-1(4)2(5)6/h4-13,16H,3,14-15,17H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
UMVZKOPIGYWDNL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


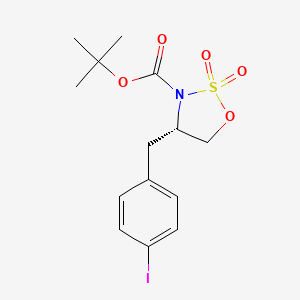
![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12285602.png)


![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)
![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)
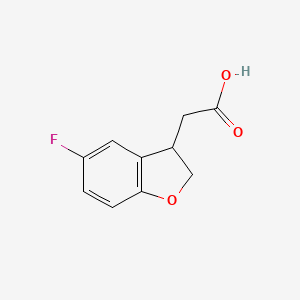

![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
